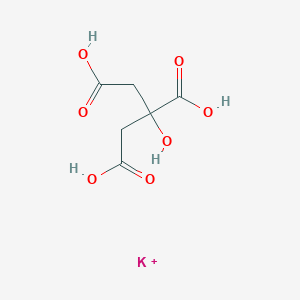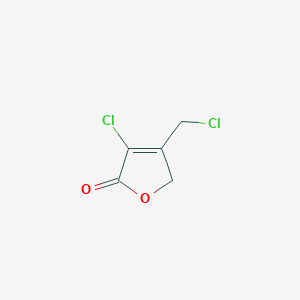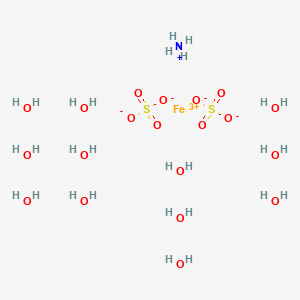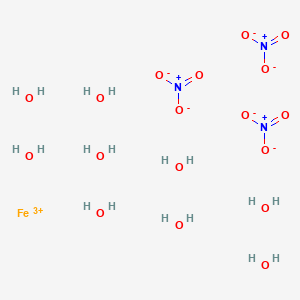
Quecksilber(II)-nitrat-Monohydrat
Übersicht
Beschreibung
Mercuric nitrate monohydrate is an inorganic compound with the chemical formula Hg(NO₃)₂·H₂O. It is the mercury(II) salt of nitric acid and contains mercury(II) cations (Hg²⁺) and nitrate anions (NO₃⁻), along with water of crystallization. This compound appears as colorless crystals or a white powder and is soluble in water and nitric acid .
Wissenschaftliche Forschungsanwendungen
Mercuric nitrate monohydrate has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a nitrification agent.
Biology: Employed in various biological assays and experiments.
Medicine: Historically used in the treatment of certain medical conditions, though its use has declined due to toxicity concerns.
Industry: Utilized in the manufacture of felt, mercury fulminate, and as an analytical reagent in laboratories
Wirkmechanismus
Mercuric nitrate monohydrate, also known as Mercury(II) nitrate monohydrate, is an inorganic compound with the chemical formula Hg(NO3)2·H2O . This compound has a variety of effects on biological systems, which are discussed below.
Target of Action
The primary targets of mercuric nitrate monohydrate are the sulfhydryl groups of enzymes . These groups play a crucial role in the function of many enzymes, and their alteration can lead to significant changes in cellular processes .
Mode of Action
Mercuric nitrate monohydrate interacts with its targets by forming a firm attachment to the sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier . This interaction disrupts the normal functioning of these enzymes, leading to a failure of the transporting system .
Biochemical Pathways
The disruption of enzyme function by mercuric nitrate monohydrate affects several biochemical pathways. For instance, it has been suggested that mercury can induce post-translational changes affecting protein biosynthesis . Additionally, it produces oxidative stress, triggers autoimmunity, and damages DNA, mitochondria, and lipid membranes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of mercuric nitrate monohydrate is limited. It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of mercuric nitrate monohydrate’s action are primarily due to its interaction with sulfhydryl groups. This interaction can lead to a range of detrimental cellular changes, including the production of free radicals, alteration of cellular redox potential, disruption of cellular signaling pathways, and induction of post-translational changes affecting protein biosynthesis . These changes can affect various organ systems, including the nervous system, kidneys, and respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of mercuric nitrate monohydrate. For example, the compound’s toxicity can be influenced by its concentration in the environment, with higher concentrations leading to more severe effects . Additionally, the compound’s action can be affected by its physical state (e.g., whether it is in a solid or dissolved form) and the presence of other substances that can interact with it .
Biochemische Analyse
Biochemical Properties
Mercuric nitrate monohydrate plays a crucial role in biochemical reactions, primarily due to its ability to act as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of certain enzymes by binding to their thiol groups, leading to the formation of mercaptides . This interaction can disrupt the normal function of enzymes, affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of mercuric nitrate monohydrate on cells are profound. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . This compound can also interfere with cell signaling pathways, leading to altered gene expression and disrupted cellular metabolism. In particular, mercuric nitrate monohydrate has been shown to affect the expression of genes involved in antioxidant defense mechanisms, further exacerbating oxidative damage .
Molecular Mechanism
At the molecular level, mercuric nitrate monohydrate exerts its effects through several mechanisms. It can bind to sulfhydryl groups in proteins, leading to enzyme inhibition or activation . This binding can alter the conformation and function of proteins, disrupting normal cellular processes. Additionally, mercuric nitrate monohydrate can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mercuric nitrate monohydrate can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or heat . Long-term exposure to mercuric nitrate monohydrate can lead to cumulative oxidative damage in cells, affecting their function and viability. In vitro and in vivo studies have shown that prolonged exposure can result in significant cellular and tissue damage .
Dosage Effects in Animal Models
The effects of mercuric nitrate monohydrate vary with different dosages in animal models. At low doses, the compound can cause mild oxidative stress and enzyme inhibition . At higher doses, it can lead to severe toxicity, including damage to the kidneys, liver, and nervous system . Threshold effects have been observed, where a certain dosage level results in a sudden increase in adverse effects .
Metabolic Pathways
Mercuric nitrate monohydrate is involved in several metabolic pathways. It can interact with enzymes such as glutathione peroxidase and catalase, which are involved in the detoxification of ROS . By inhibiting these enzymes, mercuric nitrate monohydrate can disrupt the balance of oxidative and antioxidative processes, leading to increased oxidative stress and cellular damage .
Transport and Distribution
Within cells and tissues, mercuric nitrate monohydrate is transported and distributed through various mechanisms. It can bind to transport proteins such as albumin, facilitating its movement through the bloodstream . The compound can accumulate in certain tissues, particularly the kidneys and liver, where it exerts its toxic effects .
Subcellular Localization
Mercuric nitrate monohydrate can localize to specific subcellular compartments, affecting its activity and function. It has been shown to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, the compound can interact with nuclear proteins, affecting gene expression and cellular regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mercuric nitrate monohydrate is typically synthesized by treating elemental mercury with hot concentrated nitric acid. The reaction proceeds as follows: [ \text{Hg} + 4\text{HNO}_3 \rightarrow \text{Hg(NO}_3\text{)}_2 + 2\text{NO}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of mercuric nitrate monohydrate involves the controlled reaction of mercury with nitric acid under specific temperature and concentration conditions to ensure complete conversion and purity of the product .
Types of Reactions:
Oxidation: Mercuric nitrate can act as an oxidizing agent in various organic and inorganic reactions.
Reduction: It can be reduced to elemental mercury under certain conditions.
Decomposition: Upon gentle heating, mercuric nitrate decomposes to form mercuric oxide, nitrogen dioxide, and oxygen: [ \text{Hg(NO}_3\text{)}_2 \rightarrow \text{HgO} + 2\text{NO}_2 + \frac{1}{2}\text{O}_2 ] On strong heating, it decomposes to mercury metal: [ \text{Hg(NO}_3\text{)}_2 \rightarrow \text{Hg} + 2\text{NO}_2 + \text{O}_2 ]
Common Reagents and Conditions:
Oxidation: Often used in the presence of nitric acid.
Reduction: Can be reduced using reducing agents like hydrogen gas or other metals.
Major Products:
Oxidation: Produces nitrogen dioxide and oxygen.
Reduction: Produces elemental mercury.
Vergleich Mit ähnlichen Verbindungen
- Mercuric chloride (HgCl₂)
- Mercuric sulfate (HgSO₄)
- Mercurous nitrate (Hg₂(NO₃)₂)
Comparison:
- Mercuric chloride: Similar in its oxidizing properties but differs in solubility and toxicity profile.
- Mercuric sulfate: Used in different industrial applications and has distinct chemical properties.
- Mercurous nitrate: Contains mercury in a lower oxidation state (Hg⁺) and exhibits different reactivity and applications .
Mercuric nitrate monohydrate stands out due to its specific solubility in water and nitric acid, as well as its unique applications in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
mercury(2+);dinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVICROHOONHSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2HgN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228450 | |
| Record name | Mercuric nitrate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or slightly yellow deliquescent solid with an odor of nitric acid; "Soluble in a small amount of water" [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Mercuric nitrate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7783-34-8 | |
| Record name | Mercuric nitrate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercuric nitrate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury(II) dinitrate, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCURIC NITRATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ09EDI5UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















